molecular formula C18H28ClN3O B247665 2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Katalognummer B247665
Molekulargewicht: 337.9 g/mol
InChI-Schlüssel: VYPLILTUXBXNJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol, commonly known as CBL0137, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CBL0137 is a synthetic compound that was first synthesized in 2008 by a team of researchers at the Russian Academy of Sciences. Since then, CBL0137 has been extensively studied for its ability to modulate various cellular pathways and its potential as a cancer therapeutic.

Wirkmechanismus

The exact mechanism of action of CBL0137 is not fully understood, but it is believed to modulate various cellular pathways, including the p53 pathway. The p53 pathway is a tumor suppressor pathway that is frequently mutated in cancer. CBL0137 has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. CBL0137 has also been shown to modulate other pathways, including NF-κB and HSP70, which are involved in inflammation and stress response.
Biochemical and Physiological Effects:
CBL0137 has been shown to have various biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, leading to DNA damage and apoptosis in cancer cells. CBL0137 has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary components. In addition to its anti-cancer properties, CBL0137 has been shown to have anti-inflammatory and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to inhibit the replication of various viruses, including Ebola and Zika viruses.

Vorteile Und Einschränkungen Für Laborexperimente

CBL0137 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular pathways. It has also been shown to have low toxicity in normal cells, making it a potential therapeutic candidate. However, CBL0137 has some limitations for lab experiments. It is a synthetic compound that may have limited availability and may be expensive to synthesize. In addition, its mechanism of action is not fully understood, which may limit its use as a tool for studying cellular pathways.

Zukünftige Richtungen

There are several future directions for research on CBL0137. One area of research is to further elucidate its mechanism of action. Understanding how CBL0137 modulates cellular pathways may lead to the development of more targeted and effective cancer therapies. Another area of research is to explore its potential as a therapeutic for other diseases, such as viral infections and inflammatory diseases. Finally, research on the synthesis and optimization of CBL0137 may lead to the development of more cost-effective and efficient methods for producing this compound.

Synthesemethoden

The synthesis of CBL0137 involves a multi-step process that begins with the reaction of 3-chlorobenzylamine with 4-piperidone to form 1-(3-chlorobenzyl)piperidin-4-ol. This intermediate is then reacted with piperazine to form the final product, 2-{4-[1-(3-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol. The synthesis of CBL0137 has been optimized over the years to improve its yield and purity.

Wissenschaftliche Forschungsanwendungen

CBL0137 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CBL0137 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy. In addition to its anti-cancer properties, CBL0137 has also been shown to have anti-inflammatory and anti-viral properties.

Eigenschaften

Molekularformel

C18H28ClN3O

Molekulargewicht

337.9 g/mol

IUPAC-Name

2-[4-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C18H28ClN3O/c19-17-3-1-2-16(14-17)15-21-6-4-18(5-7-21)22-10-8-20(9-11-22)12-13-23/h1-3,14,18,23H,4-13,15H2

InChI-Schlüssel

VYPLILTUXBXNJO-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC(=CC=C3)Cl

Kanonische SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.